molecular formula C11H7F2N B12302400 2-Fluoro-6-(3-fluorophenyl)pyridine

2-Fluoro-6-(3-fluorophenyl)pyridine

Cat. No.: B12302400
M. Wt: 191.18 g/mol
InChI Key: NXAAQGAYYAMHTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-fluorophenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the 3-fluorophenyl group.

Industrial Production Methods: Industrial production methods often involve the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production and ensure high yields and purity of the final product.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluoropyridines, 2-Fluoro-6-(3-fluorophenyl)pyridine is unique due to the presence of both a fluorine atom and a fluorophenyl group. This combination enhances its chemical stability and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

2-fluoro-6-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H

InChI Key

NXAAQGAYYAMHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)F

Origin of Product

United States

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